2,3-dihydro-1H-indene-2-carboxamide
Overview
Description
2,3-Dihydro-1H-indene-2-carboxamide belongs to a class of organic compounds known for their diverse chemical and physical properties, making them of significant interest in various fields of chemistry and material science. Research has been conducted to explore their synthesis, molecular structure, chemical reactions, and properties to understand their potential applications better.
Synthesis Analysis
Research has demonstrated various methods for synthesizing indene derivatives, including 2,3-dihydro-1H-indene-2-carboxamide. For instance, a study by Somai Magar and Lee (2013) presented a method for synthesizing diverse indene derivatives from 1-diazonaphthalen-2(1H)-ones via thermal cascade reactions, which could be relevant for the synthesis of 2,3-dihydro-1H-indene-2-carboxamide derivatives (Somai Magar & Lee, 2013). Mosslemin et al. (2013) described an efficient synthesis method for functionalized tetrahydro-1H-indeno[2,1-c]pyridine derivatives, showcasing the versatility in synthesizing indene-related compounds (Mosslemin et al., 2013).
Molecular Structure Analysis
Doriguetto et al. (2009) investigated the molecular conformation of an indan derivative closely related to 2,3-dihydro-1H-indene-2-carboxamide, providing insights into the molecular structure through X-ray diffraction. This study highlighted the racemic nature and crystal packing stabilized by hydrogen bonds, which are crucial for understanding the molecular geometry and interactions of such compounds (Doriguetto et al., 2009).
Chemical Reactions and Properties
Indene derivatives undergo various chemical reactions, contributing to their rich chemistry. For example, the work by Singh et al. (2016) on gold-catalyzed [3+2]-annulations provided a pathway to synthesize 1-amino-1H-indenes, indicating the reactivity and potential transformations of indene derivatives under catalytic conditions (Singh et al., 2016).
Physical Properties Analysis
The physical properties of 2,3-dihydro-1H-indene-2-carboxamide and related compounds can be inferred from studies like that by Prasad et al. (2010), which detailed the molecular structure and vibrational study on 2,3-dihydro-1H-indene. Their findings on equilibrium geometries, harmonic frequencies, and electronic structures offer valuable information on the physical characteristics of these molecules (Prasad et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be deduced from synthetic methods and molecular structure analyses. Studies like those by Baker et al. (2002) on the synthesis of 3-substituted-1H-indenes through reaction with carboxylate esters provide insight into the chemical behavior and potential functionalization of indene derivatives (Baker et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1H-indene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUHQKWPUVJJPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indene-2-carboxamide |
Synthesis routes and methods
Procedure details
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